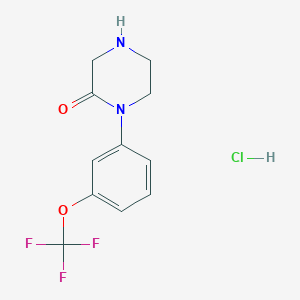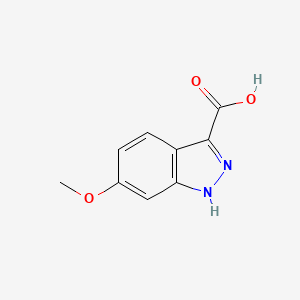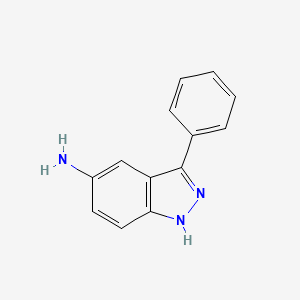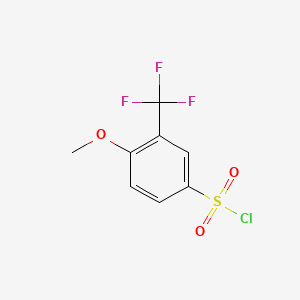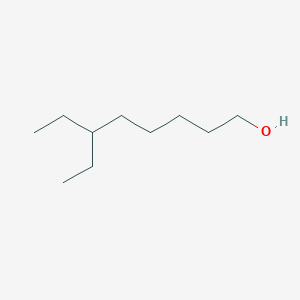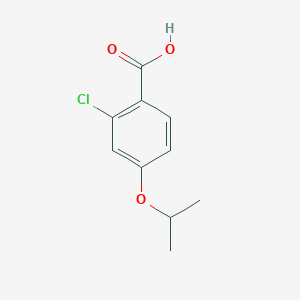
3,6-Difluoropyrazine-2-carbonitrile
Vue d'ensemble
Description
3,6-Difluoropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5HF2N3 . It has a molecular weight of 141.08 g/mol . This compound is used in the multi-step synthesis of Favipiravir from Aminopyrazine .
Synthesis Analysis
The prime intermediate 3,6-difluoropyrazine-2-carbonitrile is synthesized by reacting 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride using tetrabutyl-ammonium bromide (TBAB) as a phase transfer catalyst . This reaction takes place in toluene and DMSO medium at reflux temperature (120 ºC) .Molecular Structure Analysis
The InChI code for 3,6-Difluoropyrazine-2-carbonitrile is1S/C5HF2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H . The Canonical SMILES is C1=C(N=C(C(=N1)F)C#N)F . Chemical Reactions Analysis
3,6-difluoropyrazine-2-carbonitrile is used in the multi-step synthesis of Favipiravir . One of the steps involves the treatment of 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride in the presence of Bu4NBr, followed by reaction with hydrogen peroxide using potassium carbonate base and then with sodium bicarbonate .Physical And Chemical Properties Analysis
3,6-Difluoropyrazine-2-carbonitrile is a solid at room temperature . It has a topological polar surface area of 49.6 Ų and a complexity of 164 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 5 .Applications De Recherche Scientifique
Synthesis Applications
Facile Synthesis of Pyrazole Derivatives : 3,6-Difluoropyrazine-2-carbonitrile has been utilized in the synthesis of various pyrazole derivatives. For instance, the synthesis of 6-amino-2H, 4H-pyrano[2,3-с]pyrazole-5-carbonitriles using deep eutectic solvents offers a convenient approach. This method provides high yields, shorter reaction times, and avoids the use of toxic catalysts and solvents (Bhosle et al., 2016).
Catalyst-Free Combinatorial Library Synthesis : The compound has also been used in a catalyst-free combinatorial library synthesis of novel carbonitrile derivatives. This process involves a four-component reaction in water, demonstrating its versatility in green chemistry applications (Kumaravel & Vasuki, 2009).
Green Synthesis with Sodium Ascorbate : Another application is in the green synthesis of pyrazole-4-carbonitriles using sodium ascorbate as a safe catalyst. This method emphasizes eco-friendliness and simplicity, offering advantages such as minimal waste and avoidance of hazardous solvents (Kiyani & Bamdad, 2018).
Biological Applications
Synthesis of Biologically Potent Derivatives : The compound has been used in the synthesis of biologically potent derivatives, such as 6-amino-1-(2,4-dinitrophenyl)-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. These compounds have shown promising antibacterial, anti-tuberculosis, and cytotoxicity activities, highlighting their potential in medical research (Vasava et al., 2019).
Antimicrobial and Anticancer Activities : The derivatives of 3,6-Difluoropyrazine-2-carbonitrile have been studied for their antimicrobial and anticancer activities. For example, pyrazolo[5,1-c][1,2,4]triazines derived from 5-Aminopyrazole showed notable antibacterial, antifungal, and cytotoxicity against breast cancer cells (MCF7) (Al-Adiwish et al., 2017).
Photovoltaic and ElectrochemicalApplications
Photovoltaic Properties in Organic-Inorganic Diode Fabrication : The photovoltaic properties of pyrazine derivatives, including those derived from 3,6-Difluoropyrazine-2-carbonitrile, have been explored for their use in organic-inorganic photodiode fabrication. These studies focus on the absorbance, electrical properties, and diode parameters under various conditions, highlighting the potential of these derivatives in the field of renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electrochemically Induced Synthesis for Anticancer Agents : The compound has been used in electrochemically induced syntheses, such as the production of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives. These syntheses utilize environmentally friendly methods and have potential applications in developing anticancer agents (Upadhyay et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for 3,6-Difluoropyrazine-2-carbonitrile are not mentioned in the search results, it is known that this compound is used in the synthesis of Favipiravir , which is currently under clinical trials for its application to treat viral infection including complications due to COVID-19 . This suggests that the demand for 3,6-Difluoropyrazine-2-carbonitrile may increase in the future as research into antiviral drugs continues.
Propriétés
IUPAC Name |
3,6-difluoropyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONECIHYIQJRNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627392 | |
| Record name | 3,6-Difluoropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Difluoropyrazine-2-carbonitrile | |
CAS RN |
356783-28-3 | |
| Record name | 3,6-Difluoropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3,6-Difluoropyrazine-2-carbonitrile in the synthesis of Favipiravir?
A1: 3,6-Difluoropyrazine-2-carbonitrile serves as a crucial intermediate in the efficient four-step synthesis of Favipiravir outlined in the research. [] The researchers synthesized this compound by reacting 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride, using tetrabutyl-ammonium bromide as a phase transfer catalyst in a toluene and DMSO solvent system at reflux temperature (120°C). This simplified method contributes to a higher overall molar yield (65%) compared to previous six-step protocols. []
Q2: What purification method was developed for the isolation of 3,6-Difluoropyrazine-2-carbonitrile?
A2: The researchers developed a straightforward purification method for 3,6-Difluoropyrazine-2-carbonitrile. This involved the formation of a dicyclohexylamine salt of the compound, followed by neutralization using hydrogen peroxide. [] This purification strategy facilitates the removal of impurities and enhances the overall yield of the desired product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



